2-Amino-3-(2-isopropyl-1h-imidazol-1-yl)-2-methylpropanoic acid

Beschreibung

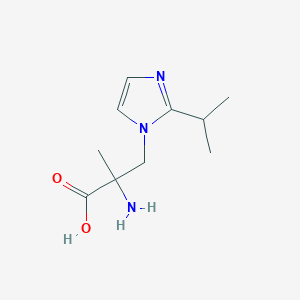

2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid is a non-proteinogenic amino acid derivative featuring a branched alkyl chain and an imidazole substituent. Its molecular formula is C₁₀H₁₇N₃O₂, with a molecular weight of 227.26 g/mol. The compound’s structure includes:

- A 2-isopropyl group on the imidazole ring, enhancing steric bulk and hydrophobicity.

- A 2-methyl substituent on the α-carbon of the propanoic acid backbone, influencing stereochemistry and conformational stability.

This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive amino acids and imidazole-containing drugs.

Eigenschaften

Molekularformel |

C10H17N3O2 |

|---|---|

Molekulargewicht |

211.26 g/mol |

IUPAC-Name |

2-amino-2-methyl-3-(2-propan-2-ylimidazol-1-yl)propanoic acid |

InChI |

InChI=1S/C10H17N3O2/c1-7(2)8-12-4-5-13(8)6-10(3,11)9(14)15/h4-5,7H,6,11H2,1-3H3,(H,14,15) |

InChI-Schlüssel |

IORVGDZBBBLICM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=NC=CN1CC(C)(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid typically involves the reaction of 2-isopropyl-1H-imidazole with a suitable precursor that introduces the amino and methyl groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

2.1 Substituent Effects on Imidazole Ring

- Target Compound vs. 2-Methyl Imidazole Analog : The isopropyl group in the target compound increases hydrophobicity (logP ~1.5 estimated) compared to the methyl substituent in . This may improve membrane permeability but reduce aqueous solubility.

- Comparison with Cyclopropyl Derivative : The cyclopropyl group in introduces ring strain, which may alter binding affinity in enzyme-active sites compared to the flexible isopropyl group. Additionally, the ethylamino substituent in adds a basic nitrogen, enabling pH-dependent solubility changes.

2.2 Backbone Modifications

Esterification in :

The methyl ester in replaces the carboxylic acid, increasing lipophilicity (logP ~0.8 vs. ~-0.5 for the acid form). This modification is common in prodrug strategies to enhance bioavailability .- α-Methyl Branching in Target Compound: The 2-methyl group on the propanoic acid backbone distinguishes the target compound from and , which lack this feature. This branching may reduce metabolic degradation by sterically hindering enzyme binding.

Research Implications

- Drug Design : The target compound’s hydrophobicity and rigidity make it a candidate for targeting hydrophobic enzyme pockets. In contrast, ’s smaller substituents may favor solubility-dependent applications.

- Structure-Activity Relationships (SAR) : Comparative studies could explore how cyclopropyl () vs. isopropyl groups affect binding kinetics or toxicity profiles.

Biologische Aktivität

2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid, commonly referred to as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C₉H₁₄N₄O₂

- Molecular Weight : 198.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with biological receptors and enzymes. The compound exhibits properties that may influence:

- Neurotransmitter Modulation : It may act as a modulator for neurotransmitter systems, particularly those involving amino acids.

- Inhibition of Enzymatic Activity : Studies suggest that this compound can inhibit certain enzymes, potentially leading to therapeutic effects in metabolic disorders.

Biological Activities and Therapeutic Applications

Research indicates various biological activities associated with this compound:

Antitumor Activity

Recent studies have shown that derivatives similar to this compound exhibit significant antitumor properties. For instance:

- A study involving modified amino acid derivatives demonstrated high antitumor activity against lymphoid leukemia in animal models, suggesting a potential application in cancer therapy .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. Research has indicated:

- The inhibition of specific pathways related to neurodegeneration could be beneficial in treating conditions like Alzheimer's disease.

Metabolic Regulation

Research indicates that compounds with similar structures can enhance insulin sensitivity and glucose metabolism:

- Inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B) have been linked to improved metabolic profiles in diabetic models .

Case Studies

Several case studies highlight the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.